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Abstract

1-Chloroethyl acetate is a reactive chemical intermediate whose thermodynamic properties
are critical for ensuring the safety, efficiency, and scalability of its applications in synthetic
chemistry and pharmaceutical development. This technical guide provides a comprehensive
examination of its key thermodynamic parameters, including vapor pressure, enthalpy of
vaporization, and heat capacity. Grounded in the principles of chemical thermodynamics and
process safety, this document details both standard experimental methodologies and robust
computational prediction workflows. By elucidating the causality behind experimental design
and providing self-validating protocols, this guide serves as an essential resource for
professionals requiring accurate thermodynamic data for process modeling, reaction hazard
analysis, and optimization of synthetic routes involving 1-Chloroethyl acetate.
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Introduction: The Imperative for Thermodynamic
Characterization

In the landscape of modern drug development and fine chemical synthesis, process safety and
efficiency are paramount. 1-Chloroethyl acetate (C4sH7ClO2) serves as a versatile, yet
reactive, building block.[1] Its utility is matched by the necessity of understanding its physical
behavior under various process conditions. A failure to accurately characterize its
thermodynamic properties can lead to suboptimal reaction yields, difficult purifications, and,
most critically, uncontrolled exothermic events.

This guide moves beyond a simple tabulation of data. It provides the foundational knowledge
and practical methodologies required to either verify existing data or generate new, high-quality
thermodynamic parameters for 1-Chloroethyl acetate. The focus is on the "why" behind the
"how"—equipping the scientist with the expertise to make informed decisions in process design
and scale-up.

Core Physicochemical and Thermodynamic Data

A curated summary of the most critical thermodynamic and physical properties of 1-
Chloroethyl acetate is presented below. It is important to note that while some physical
constants are well-documented, comprehensive experimental data on properties like heat
capacity are not widely available in the literature. Much of the available data relies on
computational estimation methods, such as the Joback method.[2]

Table 1: Summary of Thermodynamic and Physical Properties of 1-Chloroethyl Acetate
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Property Value Units Method / Source
Molecular Formula C4H7CIO2 - PubChem[1]
Molecular Weight 122.55 g/mol PubChem[1]
- ) Smolecule (Reported)
Boiling Point 120-124 °C
[2]
) Chemsrc (Predicted)
Density 1.3+0.1 g/cm3
[3]
Vapor Pressure @ Smolecule (Reported)
0.85 mmHg
25°C [2]
) Chemsrc (Predicted)
Flash Point 50.6 + 24.6 °C
[3]
Enthalpy of Smolecule
T 42.04 kJ/mol
Vaporization (AvapH®) (Calculated)[2]
Enthalpy of Formation Smolecule
-407.45 kJ/mol
(Gas, AfH®) (Calculated)[2]
Gibbs Free Energy of Smolecule
_ -277.42 kJ/mol
Formation (AfG®) (Calculated)[2]
Enthalpy of Fusion Smolecule
13.77 kJ/mol
(AfusH®) (Calculated)[2]
Critical Temperature Smolecule
640.84 K
(Te) (Calculated)[2]
- Smolecule
Critical Volume (Vc) 0.376 m3/kmol

(Calculated)[2]

Disclaimer: Many values, particularly those related to formation and critical properties, are
derived from computational models. For safety-critical process design, experimental verification
is strongly advised.
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Experimental Determination of Key Thermodynamic
Properties

The cornerstone of process safety and design is high-quality, experimentally-derived data. This
section details the standard, self-validating protocols for measuring the most crucial
thermodynamic properties.

Vapor Pressure and Enthalpy of Vaporization

Expertise & Causality: Vapor pressure is the single most important property for designing
distillation and vacuum operations. It also dictates the potential concentration of the substance
in the headspace of a reactor, which is critical for flammability and toxicity assessments. The
enthalpy of vaporization (AvapH), the energy required for the liquid-to-gas phase change, can
be directly derived from vapor pressure data using the Clausius-Clapeyron equation. This
provides an internal validation of the data's thermodynamic consistency. A static method is
often preferred for its accuracy over a wide pressure range.[4]

Experimental Protocol: The Static Method

The static method involves introducing a pure, degassed sample into an evacuated,
temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.[4]

Workflow for Vapor Pressure Determination by the Static Method

3. Data Analysis

1. Preparation 2. Measurement

‘sample Purification: Apparatus Setuy P Degassing “Thermal Equilibration Pressure Measurement: Temperature Ram
Ensure >99.5% purity Assemble static cell, connect to Freeze-pump-thaw cycles to Set thermostat to T1 and allow Record equilibrium vapor Increment ature to T2,
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Caption: A self-validating workflow for determining vapor pressure and enthalpy of vaporization.

Step-by-Step Methodology:

o Sample Preparation: Purify 1-Chloroethyl acetate via distillation to a minimum purity of
99.5%, verified by GC-MS.

e Degassing: Place the sample in the measurement cell. Freeze the sample with liquid
nitrogen, evacuate the headspace, and then thaw. Repeat this freeze-pump-thaw cycle at
least three times to remove all dissolved atmospheric gases, which would otherwise
contribute to the total pressure and yield erroneously high results.

» Measurement: Place the sealed cell in a thermostat with high temperature stability (+0.01 K).

Allow the system to reach thermal equilibrium (typically 30-60 minutes).

o Data Acquisition: Record the temperature and the corresponding vapor pressure from a
calibrated, high-accuracy pressure transducer.

« lterative Process: Increase the thermostat temperature in controlled increments (e.g., 5 K)
across the desired range and repeat the equilibration and measurement steps.

o Data Analysis & Validation: Plot the natural logarithm of the pressure (In P) against the
inverse of the absolute temperature (1/T). The data should yield a straight line, confirming
the thermodynamic consistency of the measurements. The slope of this line is equal to

-AvapH/R (where R is the ideal gas constant), allowing for a direct calculation of the enthalpy

of vaporization.

Liquid Heat Capacity (Cp,L)

Expertise & Causality: Liquid heat capacity is a non-negotiable parameter for any thermal
hazard analysis. It quantifies the amount of energy a substance can absorb for a given
temperature rise (Q = mcAT).[5] This is fundamental to calculating the adiabatic temperature
rise during a potential runaway reaction. Differential Scanning Calorimetry (DSC) is the
industry-standard technique due to its high accuracy, small sample requirement, and wide
temperature range.[6]

Experimental Protocol: Three-Step DSC Method
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This protocol is inherently self-validating as it uses a known standard (sapphire) to calibrate the
heat flow, ensuring the accuracy of the measurement on the unknown sample.

Workflow for Liquid Heat Capacity (Cp) Measurement by DSC

Step 1: Baseline Run
Run with two empty, hermetically

sealed aluminum pans.

Establishes instrument's heat flow asymmetry

Step 2: Standard Run
Run with a sapphire standard of
known mass in the sample position.

Calibrates the heat flow signal

Step 3: Sample Run
Run with a known mass of
1-Chloroethyl acetate in the sample pan.

Measures sample's heat flow

Data Processing & Calculation

Cp Caléulation

Click to download full resolution via product page

Caption: The three-step DSC method for accurate liquid heat capacity determination.

Step-by-Step Methodology:
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e Pan Preparation: Use hermetically sealed aluminum pans to prevent sample evaporation,
which would cause an endothermic signal and invalidate the results. Obtain the mass of an
empty sample pan and a reference pan.

o Baseline Run: Place both empty pans in the DSC cell and run the desired temperature
program (e.g., from 25°C to 100°C at a rate of 10 K/min). This measures the heat flow
difference inherent to the instrument itself.

o Standard Run: Place a sapphire standard of precisely known mass in the sample pan. Run
the exact same temperature program. Sapphire is used due to its well-characterized and
stable heat capacity.

o Sample Run: Accurately weigh a sample of 1-Chloroethyl acetate into the same sample
pan and hermetically seal it. Run the identical temperature program a final time.

o Calculation: The heat capacity of the sample at any given temperature is calculated by
comparing the difference in heat flow between the sample and the baseline to the difference
between the sapphire standard and the baseline. This ratiometric approach cancels out
many instrumental artifacts, leading to high accuracy.

Computational Prediction of Thermodynamic
Properties

Trustworthiness: When experimental data is unavailable or needed for initial screening,
computational chemistry provides a powerful predictive tool. Methods based on Density
Functional Theory (DFT) can accurately predict gas-phase thermodynamic properties, which
are foundational for further estimations.[7]

Workflow: DFT and Statistical Mechanics

This workflow outlines the standard procedure for calculating thermodynamic properties from
first principles.
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Computational Workflow for Thermodynamic Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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